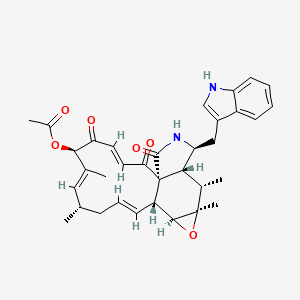

19-O-Acetylchaetoglobosin A

Beschreibung

Overview of Cytochalasan Alkaloids in Natural Product Chemistry

Cytochalasans are a large and intricate class of natural products primarily produced by fungi. researchgate.net They are characterized by a highly substituted perhydro-isoindolone core, which is fused to a macrocyclic ring, ranging in size from 11 to 14 members. scispace.comresearchgate.netbeilstein-journals.org This complex architecture, often featuring multiple stereogenic centers, makes them a subject of significant interest in natural product chemistry and total synthesis. beilstein-journals.orgrsc.org

The core structure of these alkaloids originates from a biosynthetic pathway that combines polyketide and amino acid precursors. beilstein-journals.org The diversity within the cytochalasan family arises from variations in the macrocycle's structure, the amino acid incorporated, and the extensive range of oxidative modifications. A key biological feature of many cytochalasans is their ability to interact with actin, a critical component of the eukaryotic cytoskeleton, leading to the inhibition of actin polymerization. medchemexpress.comcaymanchem.com

Significance of Fungal Metabolites in Biomedical Research

Fungi are exceptionally prolific sources of secondary metabolites, which are small organic molecules not essential for primary growth but crucial for survival, defense, and communication. asm.org These compounds exhibit immense structural diversity and a broad spectrum of biological activities. nih.govauctoresonline.orgtandfonline.com Historically and in contemporary research, fungal metabolites have been a cornerstone of drug discovery, providing humanity with some of the most important therapeutic agents. asm.orgmdpi.comfrontiersin.org

The discovery of penicillin from the fungus Penicillium chrysogenum revolutionized medicine, and subsequent research has unveiled a treasure trove of other vital drugs, including immunosuppressants like cyclosporine A and cholesterol-lowering statins. frontiersin.org Endophytic fungi, which live within plant tissues, are a particularly rich source of novel, bioactive compounds. mdpi.comauctoresonline.org The exploration of fungal chemistry continues to be a highly productive endeavor, yielding compounds with potential applications as anticancer, antimicrobial, and antiviral agents. auctoresonline.orgresearchgate.net The vast and largely untapped metabolic potential of fungi signifies a continuing promise for future biomedical breakthroughs. asm.org

Delineation of 19-O-Acetylchaetoglobosin A's Position within the Cytochalasan Family

This compound belongs to the chaetoglobosin subgroup of the cytochalasan alkaloid family. medchemexpress.com The chaetoglobosins are a major class of secondary metabolites produced by various fungi, most notably species of the genus Chaetomium. researchgate.netnih.gov To date, over 100 different chaetoglobosins have been identified. researchgate.net

This compound is a direct derivative of another well-known member of the family, Chaetoglobosin A. plos.org Specifically, it is the acetylated form of Chaetoglobosin A at the C-19 oxygen position. plos.orgresearchgate.net This compound has been isolated from several fungal species, including Chaetomium globosum and Acremonium sp. medchemexpress.comcaymanchem.com Its discovery and characterization have been facilitated by techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.complos.org Like its parent compound, this compound is recognized for its biological activities, including cytotoxic effects and the ability to inhibit actin polymerization. medchemexpress.comcaymanchem.commedchemexpress.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃₄H₃₈N₂O₆ | caymanchem.complos.org |

| Molecular Weight | 570.7 g/mol | medchemexpress.comcaymanchem.com |

| CAS Number | 50939-69-0 | medchemexpress.comcaymanchem.com |

| Natural Source | Chaetomium globosum, Acremonium sp., Ijuhya vitellina | medchemexpress.comcaymanchem.complos.org |

| Compound Class | Cytochalasan Alkaloid | researchgate.netmedchemexpress.com |

Table 2: Comparison of Related Chaetoglobosins

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| Chaetoglobosin A | C₃₂H₃₆N₂O₅ | 528.6 | Parent compound in this series. nih.gov |

| This compound | C₃₄H₃₈N₂O₆ | 570.7 | Acetylated derivative of Chaetoglobosin A at position O-19. medchemexpress.complos.org |

| Chaetoglobosin C | C₃₂H₃₆N₂O₅ | 528.6 | Isomeric with Chaetoglobosin A. medchemexpress.com |

| Chaetoglobosin J | C₃₂H₃₆N₂O₄ | 512.6 | Differs in oxygenation pattern from Chaetoglobosin A. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C34H38N2O6 |

|---|---|

Molekulargewicht |

570.7 g/mol |

IUPAC-Name |

[(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate |

InChI |

InChI=1S/C34H38N2O6/c1-18-9-8-11-24-31-33(5,42-31)20(3)29-26(16-22-17-35-25-12-7-6-10-23(22)25)36-32(40)34(24,29)28(39)14-13-27(38)30(19(2)15-18)41-21(4)37/h6-8,10-15,17-18,20,24,26,29-31,35H,9,16H2,1-5H3,(H,36,40)/b11-8+,14-13+,19-15+/t18-,20-,24-,26-,29-,30+,31-,33+,34+/m0/s1 |

InChI-Schlüssel |

AZLAYOMQTNEYFJ-YZYWEBORSA-N |

Isomerische SMILES |

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)OC(=O)C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |

Kanonische SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)OC(=O)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Herkunft des Produkts |

United States |

Isolation and Natural Occurrence of 19 O Acetylchaetoglobosin a

Fungal Sources

19-O-Acetylchaetoglobosin A has been identified and isolated from a variety of fungal species. The primary and most well-documented sources are detailed below.

Chaetomium globosum, a ubiquitous saprophytic fungus, is the original and primary source from which this compound was first identified. ebi.ac.ukresearchgate.net This species is well-known for producing a wide array of bioactive secondary metabolites, including numerous chaetoglobosins. researchgate.net Bioassay-guided studies of C. globosum have led to the isolation of several chaetoglobosins, including Chaetoglobosin A and its acetylated derivative, this compound. mold-survivor.comtdl.org

A significant discovery was the identification of this compound in a newly described fungal species, Ijuhya vitellina. plos.org This fungus, found in Turkish wheat fields, is a destructive parasite of the cereal cyst nematode Heterodera filipjevi. plos.orgmdpi.com Metabolomic analyses revealed that among the studied Ijuhya species, only I. vitellina produces Chaetoglobosin A and its derivative, this compound. plos.orgnih.gov The production of these compounds is suggested to be an adaptation related to its nematode parasitic lifestyle. plos.orgacs.org The structure of the compound from this source was confirmed through High-Resolution Mass Spectrometry (HRMS) and comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) data analysis. plos.org

The compound has also been isolated from the genus Acremonium. toku-e.com Specifically, an Australian estuarine isolate of an Acremonium sp. (MST-MF588a) was found to produce 19-O-acetylchaetoglobosin D and 19-O-acetylchaetoglobosin B. acs.orgresearchgate.net While this specific study focused on the B and D variants, other literature indicates that this compound is a known phytotoxin isolated from Acremonium and other fungal species. toku-e.com

In addition to C. globosum, this compound has been isolated from another species within the same genus, Chaetomium brasiliense. ebi.ac.uktoku-e.cominvivochem.cn Studies targeting the genus Chaetomium for bioactive natural products have identified a variety of metabolites from C. brasiliense, including this compound and D. mold-survivor.com

The chaetoglobosins are a large family of compounds produced by several fungal genera. While this compound has been specifically identified in the genera mentioned above, other related chaetoglobosins have been found in a broader range of fungi, including those from the genera Penicillium, Calonectria, Diplodia, and Phomopsis. researchgate.netmdpi.comthieme-connect.com For instance, research on the plant pathogen Calonectria morganii (anamorph Cylindrocladium scoparium) led to the isolation of both Chaetoglobosin A and this compound. researchgate.net

Table 1: Fungal Sources of this compound

| Fungal Genus | Fungal Species | Key Findings | References |

|---|---|---|---|

| Chaetomium | C. globosum | Primary and original source of isolation. | researchgate.net, ebi.ac.uk, tdl.org |

| Chaetomium | C. brasiliense | Confirmed producer of this compound. | ebi.ac.uk, invivochem.cn, mold-survivor.com |

| Ijuhya | I. vitellina sp. nov. | Novel source; compound production linked to nematode parasitism. | plos.org, mdpi.com, nih.gov |

| Acremonium | Acremonium sp. | Genus is a known producer of the compound. | toku-e.com, acs.org |

| Calonectria | C. morganii | Isolated as a phytotoxic metabolite. | researchgate.net |

Methodologies for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve a multi-step process combining extraction and chromatographic techniques.

The general workflow begins with the cultivation of the fungus on a suitable medium, such as potato dextrose broth. walshmedicalmedia.com After an incubation period, the fungal biomass and culture broth are extracted using organic solvents like ethyl acetate (B1210297) or methanol (B129727). researchgate.netwalshmedicalmedia.com

Following extraction, the crude extract undergoes various chromatographic purification steps. A common technique is thin-layer chromatography (TLC), which can be used for initial separation and bioassay-guided fractionation. researchgate.net For larger scale and higher purity, column chromatography is employed, often using silica (B1680970) gel as the stationary phase with a solvent gradient system (e.g., chloroform:acetone). researchgate.net

Modern isolation protocols frequently utilize High-Performance Liquid Chromatography (HPLC) for final purification, which ensures high purity (≥98%). acs.orgadipogen.com The structural elucidation and confirmation of the isolated compound are performed using advanced spectroscopic methods. These include Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), to determine the molecular mass and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC) to determine the precise chemical structure. researchgate.netplos.org

Table 2: Methodologies for Isolation and Purification

| Step | Technique | Description | References |

|---|---|---|---|

| Extraction | Solvent Extraction | Use of organic solvents like ethyl acetate or methanol to extract metabolites from fungal culture. | researchgate.net, walshmedicalmedia.com |

| Initial Separation | Thin-Layer Chromatography (TLC) | Used for preliminary separation and to guide the fractionation process based on bioactivity. | researchgate.net |

| Purification | Column Chromatography | Employs a stationary phase like silica gel to separate compounds from the crude extract. | researchgate.net |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation to yield the pure compound. | adipogen.com, acs.org |

| Structure Elucidation | Mass Spectrometry (MS/ESI-MS) | Determines the molecular weight and elemental composition. | researchgate.net, plos.org |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical structure and stereochemistry. | researchgate.net, plos.org |

Solvent Extraction Techniques (e.g., EtOAc extraction)

The initial step in isolating this compound from fungal cultures involves solvent extraction. This process aims to separate the desired metabolites from the fungal biomass and the culture medium. Ethyl acetate (EtOAc) is a commonly employed solvent for this purpose due to its effectiveness in extracting a wide range of secondary metabolites from fungi. researchgate.netmdpi.comjapsonline.comthaiscience.infomdpi.com

The general procedure involves fermenting the fungus in a suitable liquid or solid medium to encourage the production of secondary metabolites. Following fermentation, the culture broth and/or mycelium are subjected to extraction with ethyl acetate. mdpi.comjapsonline.commdpi.com This can be done by partitioning the aqueous culture filtrate against ethyl acetate or by macerating the fungal mycelium in the solvent. The resulting organic extract, containing a mixture of compounds including this compound, is then concentrated under reduced pressure to yield a crude extract.

The choice of ethyl acetate is based on its polarity, which allows for the efficient dissolution of moderately polar compounds like chaetoglobosins while minimizing the extraction of highly polar or non-polar impurities. The effectiveness of this technique is a critical first step for obtaining a concentrated sample for further purification.

Chromatographic Purification Strategies (e.g., HPLC-DAD, silica gel, C18 reversed-phase)

Following solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of this compound. moravek.comnih.govnih.gov A combination of different chromatographic methods is typically used to achieve high purity.

Silica Gel Chromatography: A common initial purification step is column chromatography using silica gel as the stationary phase. The crude extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. This separates the compounds based on their affinity for the silica gel. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Reversed-Phase Chromatography (C18): For further purification, reversed-phase chromatography is frequently employed. In this technique, a non-polar stationary phase, such as C18-bonded silica, is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). This method separates compounds based on their hydrophobicity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govmdpi.com An HPLC system equipped with a Diode-Array Detector (DAD) is particularly useful as it allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification and selective isolation of the target compound based on its characteristic UV-Vis spectrum. nih.govmdpi.com The purity of the final isolated compound is often confirmed by analytical HPLC. lancetechltd.com

Table 1: Fungal Sources of this compound

| Fungus Species | Anamorph | Habitat/Association | Reference |

|---|---|---|---|

| Calonectria morganii | Cylindrocladium scoparium | Plant pathogen | researchgate.net |

| Ijuhya vitellina | Not specified | Parasite of Heterodera filipjevi (cereal cyst nematode) | nih.govnih.gov |

| Chaetomium globosum | Not specified | Ubiquitous, found in various environments | researchgate.netresearchgate.net |

Table 2: Key Steps in the Isolation of this compound

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1. Fermentation | Fungal culture | Production of secondary metabolites by the fungus. | mdpi.comjapsonline.com |

| 2. Extraction | Solvent extraction (e.g., Ethyl Acetate) | Separation of metabolites from the culture medium and fungal biomass. | researchgate.netmdpi.comjapsonline.comthaiscience.infomdpi.com |

| 3. Initial Purification | Silica Gel Column Chromatography | Separation of compounds based on polarity. | walshmedicalmedia.com |

| 4. Further Purification | Reversed-Phase Chromatography (C18) | Separation of compounds based on hydrophobicity. | nih.gov |

| 5. Final Purification & Analysis | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Isolation of the pure compound and confirmation of purity. | nih.govmdpi.com |

Biosynthesis of 19 O Acetylchaetoglobosin a

General Biosynthetic Principles of Cytochalasans

The biosynthesis of cytochalasans, including chaetoglobosins, is governed by a set of fundamental principles centered around the concerted action of large, multifunctional enzymes. These principles lay the groundwork for the remarkable structural diversity observed within this class of natural products.

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathways

At the heart of cytochalasan biosynthesis lies a hybrid pathway that merges two major routes of secondary metabolism: the polyketide synthase (PKS) and the nonribosomal peptide synthetase (NRPS) pathways. frontiersin.org This integration is accomplished by a single, large, multidomain enzyme—a PKS-NRPS hybrid synthetase. wikipedia.org In the case of chaetoglobosin A, the key enzyme is a Type I iterative PKS fused to a single NRPS module. This enzymatic assembly line is responsible for the sequential condensation of small carboxylic acid units to form a polyketide chain, which is then coupled to an amino acid.

The PKS portion of the enzyme contains essential domains such as a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The AT domain selects and loads the extender units, typically derived from malonyl-CoA, onto the ACP. The KS domain then catalyzes the Claisen condensation reactions that extend the polyketide chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may also be present to modify the growing chain by reducing keto groups to hydroxyls, double bonds, or fully saturated carbons.

The NRPS module typically consists of an adenylation (A) domain, a thiolation or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. The A domain is responsible for the selection and activation of a specific amino acid, which is then tethered to the PCP domain. The C domain then catalyzes the formation of a peptide bond between the polyketide chain, delivered from the PKS module, and the amino acid.

Precursor Incorporation: Acetate (B1210297)/Malonate, S-Adenosylmethionine, L-Amino Acids

The construction of the chaetoglobosin scaffold relies on the incorporation of several key precursor molecules. frontiersin.org The polyketide backbone is assembled from acetate units, which are activated to malonyl-CoA to serve as extender units in the PKS-catalyzed chain elongation.

Methyl branches on the polyketide chain are introduced through the action of a methyltransferase (MT) domain within the PKS module. This domain utilizes S-adenosylmethionine (SAM) as the methyl group donor, highlighting the importance of this cofactor in generating structural diversity.

The amino acid component of chaetoglobosins is incorporated by the NRPS module. The specificity of the A domain dictates which amino acid is selected. In the case of chaetoglobosins, this amino acid is L-tryptophan.

Tryptophan as the Indolyl Group Source

A defining feature of the chaetoglobosin family is the presence of a 10-(indol-3-yl) group, which is derived from the amino acid L-tryptophan. The NRPS module of the hybrid synthetase specifically recognizes, activates, and incorporates L-tryptophan into the growing molecule. This incorporation is a critical step that fuses the polyketide and amino acid metabolic pathways and provides the characteristic indole (B1671886) moiety of chaetoglobosins.

Polyketide Pathway Progression and Subsequent Modifications

The biosynthesis of chaetoglobosin A begins with the PKS-NRPS hybrid enzyme assembling a nonaketide chain from an acetyl-CoA starter unit and eight malonyl-CoA extender units. This process also involves several methylation steps utilizing S-adenosylmethionine. Following the incorporation of L-tryptophan by the NRPS module, the linear polyketide-amino acid intermediate is released from the enzyme.

The released intermediate then undergoes a series of complex post-PKS-NRPS modifications to yield the final chaetoglobosin A structure. A key transformation is an intramolecular Diels-Alder reaction, a [4+2] cycloaddition that forms the characteristic perhydroisoindolone ring system fused to the macrocycle. This cyclization is a crucial step in establishing the core architecture of the molecule.

Following the Diels-Alder reaction, a cascade of oxidative modifications, catalyzed by enzymes such as P450 monooxygenases and FAD-dependent oxidoreductases, further functionalize the scaffold. These oxidations can include hydroxylations and epoxidations, which occur in a specific sequence to produce a series of intermediates, ultimately leading to chaetoglobosin A. The final step in the formation of 19-O-acetylchaetoglobosin A is the enzymatic acetylation of the hydroxyl group at the C-19 position of chaetoglobosin A. While the exact enzyme responsible for this acetylation has not been definitively characterized, it is likely a member of the acetyltransferase family of enzymes.

Specific Biosynthetic Studies Pertinent to Chaetoglobosin A and this compound

The elucidation of the chaetoglobosin A biosynthetic pathway has been significantly advanced through the use of isotopic labeling studies. These experiments have provided direct evidence for the incorporation of precursor molecules and have helped to map the flow of atoms during the construction of the molecule.

Isotopic Labeling Investigations (e.g., [2-¹³C, ²H₃]-acetate, [¹³C, ²H₃-CH₃]-L-methionine incorporation)

Feeding experiments with isotopically labeled precursors have been instrumental in confirming the biosynthetic origins of the carbon skeleton and appended methyl groups of chaetoglobosin A. The administration of [2-¹³C, ²H₃]-acetate to cultures of Chaetomium globosum has demonstrated the intact incorporation of acetate units into the polyketide backbone. Similarly, the use of [¹³C, ²H₃-CH₃]-L-methionine has confirmed that the methyl groups on the chaetoglobosin A molecule are derived from S-adenosylmethionine.

| Precursor | Isotopic Label | Purpose of Labeling |

| Acetate | [2-¹³C, ²H₃]-acetate | To trace the incorporation of acetate units into the polyketide backbone. |

| L-methionine | [¹³C, ²H₃-CH₃]-L-methionine | To determine the origin of the methyl groups on the chaetoglobosin A structure. |

Genetic and Enzymatic Regulation of Biosynthesis (e.g., Gα-cAMP/PKA pathway)

The biosynthesis of this compound, a derivative of Chaetoglobosin A, is intricately regulated at the genetic and enzymatic levels within the producing organism, primarily the fungus Chaetomium globosum. A key signaling cascade, the Gα-cAMP/PKA pathway, plays a pivotal role in positively modulating the production of these secondary metabolites.

Research has demonstrated that the heterotrimeric Gα protein-cAMP/PKA signaling pathway is a positive regulator of Chaetoglobosin A biosynthesis. nih.govplos.orgnih.gov This pathway is a common mechanism in filamentous fungi for sensing environmental cues and transducing those signals to regulate various cellular processes, including secondary metabolism. nih.gov In C. globosum, this pathway enhances the production of Chaetoglobosin A. nih.govplos.orgnih.gov

The regulatory mechanism commences with a G-protein coupled receptor (GPCR) sensing environmental signals, such as the depletion of a carbon source. nih.gov This activation leads to the stimulation of the coupled Gα subunit of the G protein complex. nih.gov The activated Gα subunit then modulates the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP). nih.gov The resulting changes in intracellular cAMP levels are crucial for the downstream signaling events. nih.gov

Intracellular cAMP acts as a second messenger and binds to the regulatory subunits of cAMP-dependent protein kinase A (PKA). nih.gov This binding event leads to the dissociation and activation of the catalytic subunits of PKA. nih.gov The activated PKA then phosphorylates various target proteins, which in turn regulate the transcription of genes involved in specific metabolic pathways. nih.gov In the context of Chaetoglobosin A biosynthesis, this signaling cascade ultimately leads to the upregulation of the necessary biosynthetic genes. nih.gov

Biological Activities and Associated Mechanisms of Action of 19 O Acetylchaetoglobosin a

Actin Polymerization Inhibition

19-O-Acetylchaetoglobosin A is a known inhibitor of actin polymerization. wikipedia.orgoup.com This activity is a hallmark of the cytochalasan alkaloid family to which it belongs. wikipedia.orgharvard.eduplos.org The primary mechanism involves direct interaction with actin filaments, which in turn disrupts the dynamic equilibrium of the actin cytoskeleton.

Direct Interaction with Actin Subunits

Like other cytochalasans, this compound is understood to interact directly with actin, the protein subunit that forms microfilaments. plos.org The mechanism of action for this class of compounds involves binding to the fast-growing, or "barbed," plus-ends of actin filaments. wikipedia.orgnih.govfermentek.comsemanticscholar.org This binding effectively caps (B75204) the filament end, a process that blocks both the addition (assembly) and loss (disassembly) of actin monomers at that site. wikipedia.orgsemanticscholar.org Essentially, one molecule of a cytochalasan can bind to a single actin filament, halting its elongation. wikipedia.org

Studies on the closely related Chaetoglobosin A and Chaetoglobosin P suggest a binding model where the compound attaches to the distal end of actin filaments, thereby disrupting their dynamic assembly and disassembly. frontiersin.orgresearchgate.net This capping action leads to the shortening of actin filaments. wikipedia.org The interaction is potent; for example, substoichiometric concentrations of Cytochalasin B are sufficient to inhibit the network formation of actin filaments. nih.govwikipedia.org

Impact on Actin Filament Dynamics and Organization

The inhibition of polymerization at the barbed ends of actin filaments by this compound and related cytochalasans leads to profound changes in the organization of the actin cytoskeleton. biosynth.com Treatment with these compounds causes a time- and concentration-dependent derangement of actin filament structure. atsjournals.org

Observed morphological changes include the disruption and loss of stress fibers and the formation of disordered actin filaments. atsjournals.org Instead of organized networks, cells treated with cytochalasans often display short or punctate actin fragments, aggregates, swirling clusters, or rod-like structures. nih.govresearchgate.netresearchgate.net In vivo, Cytochalasin D has been shown to induce the formation of new actin aggregates while simultaneously depolymerizing pre-existing cytoskeletal structures. researchgate.net This disruption can lead to a collapse of the cell's outer periphery toward the center, resulting in cell shrinkage and rounding. researchgate.netnih.gov

| Effect | Description | Associated Cytochalasans | References |

|---|---|---|---|

| Filament Capping | Binds to the barbed (+) end of actin filaments, preventing monomer addition and dissociation. | General Cytochalasans, Cytochalasin B, Cytochalasin D, Chaetoglobosin A/P | wikipedia.orgnih.govfermentek.comfrontiersin.orgresearchgate.net |

| Structural Disruption | Causes loss of stress fibers and formation of short, punctate fragments or aggregates. | Cytochalasin B, Cytochalasin D | atsjournals.orgresearchgate.netresearchgate.net |

| Reorganization | Induces formation of actin patches, swirling clusters, and short rods. | General Cytochalasans | nih.gov |

Modulation of Cellular Processes

The actin cytoskeleton is fundamental to a vast array of cellular functions, including maintaining cell shape, enabling movement, and completing cell division. fermentek.com By disrupting this critical structure, this compound and its relatives interfere with these essential processes. frontiersin.orgbiosynth.com

Interference with Cytoskeletal-Dependent Functions

The disruption of the actin cytoskeleton directly impacts cell morphology and division. biosynth.com Cells treated with cytochalasans often change shape, rounding up and shrinking as their internal actin scaffolding is compromised. researchgate.netnih.gov

One of the most well-documented effects is the inhibition of cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. harvard.edu This process relies on a contractile ring of actin and myosin filaments. nih.gov By preventing the function of this ring, cytochalasans block cytoplasmic division, while nuclear division may continue, leading to the formation of large, multinucleated cells. wikipedia.orgnih.goviiarjournals.orgnih.gov Studies with Chaetoglobosin K, for example, showed that it inhibited growth in transformed cells, which became larger, less spindle-shaped, and often multinucleate. nih.gov This effect was reversible, with cells returning to single-nucleate status after the compound was removed. nih.gov

Effects on Intracellular Motility

Cellular motility, a process intrinsically dependent on the dynamic remodeling of the actin cytoskeleton, is strongly inhibited by cytochalasans. fermentek.comwikipedia.org This includes processes like membrane ruffling, cell translocation, and migration. wikipedia.orgsemanticscholar.orgmedchemexpress.com Chaetoglobosin A has been shown to inhibit membrane ruffling and cell migration in chronic lymphocytic leukemia cells. medchemexpress.comresearchgate.netfrontiersin.org

The effect on motility has been observed across different cell types and organisms. In plant cells, cytochalasins are known to arrest cytoplasmic streaming, which is the myosin-dependent movement of organelles along actin filament tracks. oup.comnih.gov This demonstrates the fundamental role of actin dynamics in various forms of intracellular movement and how compounds like this compound can effectively halt these processes.

| Cellular Process | Effect of Cytochalasans | Observed Outcome | References |

|---|---|---|---|

| Cytokinesis | Inhibition | Blockage of contractile ring function, leading to multinucleated cells. | harvard.edunih.govnih.gov |

| Cell Morphology | Alteration | Loss of stress fibers, cell rounding, shrinking. | atsjournals.orgresearchgate.netnih.gov |

| Cell Motility | Inhibition | Prevention of cell migration, membrane ruffling, and cytoplasmic streaming. | fermentek.comnih.govmedchemexpress.comresearchgate.net |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Actin |

| Chaetoglobosin A |

| Chaetoglobosin K |

| Chaetoglobosin P |

| Cytochalasin B |

| Cytochalasin D |

| Myosin |

Influence on Cytokinesis

As a member of the cytochalasan family, this compound is understood to influence cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. cnjournals.commedchemexpress.com The primary mechanism behind this interference is the inhibition of actin polymerization. nih.gov Cytokinesis in animal cells relies on the formation of a contractile ring, a dynamic structure composed of actin and myosin II filaments. medchemexpress.comnih.gov This ring constricts the cell membrane to physically separate the nascent cells. By disrupting the assembly of actin filaments, a fundamental component of this ring, this compound and related cytochalasans effectively inhibit cytoplasmic cleavage, which can lead to the formation of multinucleated cells. cnjournals.comnih.gov

Alterations in Exo- and Endocytosis

The cellular processes of exocytosis and endocytosis, which manage the bulk transport of materials into and out of the cell, are heavily dependent on the dynamic remodeling of the actin cytoskeleton. ebsco.commedchemexpress.com These processes involve the formation and movement of vesicles, which are guided and driven by actin filament networks at the cell periphery. ebsco.com this compound, through its established activity as an inhibitor of actin polymerization, can alter these essential transport mechanisms. nih.gov While direct studies on this compound are limited, related cytochalasans like Cytochalasin L and Cytochalasin M have been shown to inhibit both endocytosis and exocytosis. researchgate.net This interference with the cellular machinery for material transport underscores a key aspect of its biological impact.

Antifungal Activities

The chaetoglobosin class of compounds is noted for its antifungal properties. nih.gov While specific data for this compound is not extensively detailed in available research, its close structural relative, Chaetoglobosin A, demonstrates significant growth inhibitory activity against a variety of plant pathogenic fungi. nih.gov

Antibacterial Activities

This compound has demonstrated moderate antibacterial activity. In a study, the compound, along with Chaetoglobosin B, was tested against Bacillus subtilis. The research found that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against this gram-positive bacterium. Other related chaetoglobosins have also shown mild activity against strains like Staphylococcus aureus. cnjournals.com

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| This compound | Bacillus subtilis | 12.5 µg/mL |

Nematicidal Activities (e.g., against Heterodera filipjevi, Caenorhabditis elegans)

Significant research has highlighted the nematicidal properties of this compound. The compound, isolated from the fungus Ijuhya vitellina, has been shown to affect nematodes that are significant agricultural pests. nih.gov Studies demonstrate that it causes temporary immobilization of the free-living nematode Caenorhabditis elegans and the second-stage juveniles of the cereal cyst nematode Heterodera filipjevi. This effect suggests the compound may play a role in the parasitic relationship between the fungus and the nematode. nih.gov

| Compound | Target Nematode | Observed Effect | Concentration | Source |

|---|---|---|---|---|

| This compound | Heterodera filipjevi (cereal cyst nematode) | Paralyzing effect on juveniles | 100 µg/mL | nih.gov |

| This compound | Caenorhabditis elegans | Temporary immobilization | 50 and 100 µg/mL | nih.gov |

Phytotoxic Effects

This compound has been identified as a phytotoxin. Research involving its isolation from the plant pathogen Calonectria morganii confirmed its detrimental effects on plant growth. Bioassays using cresson seedlings demonstrated that the compound causes significant growth inhibition of both roots and shoots. This phytotoxicity is a recognized characteristic of several chaetoglobosins, which can affect the development of seedlings of various plants, such as alfalfa.

Broader Bioactivities within the Chaetoglobosin Class

The chaetoglobosin family, to which this compound belongs, is a large group of cytochalasan alkaloids with a diverse and potent range of biological activities. nih.gov These compounds are primarily isolated from various fungi, most notably from the genus Chaetomium. nih.gov Beyond the specific activities of this compound, the class as a whole is known for significant cytotoxic and antitumor effects against numerous cancer cell lines. nih.gov Furthermore, various members of the chaetoglobosin class have been reported to possess anti-HIV, fibrinolytic, and anti-inflammatory properties, making them a subject of considerable scientific interest for potential therapeutic applications. nih.gov

Immunomodulatory Properties

While direct studies on the immunomodulatory effects of this compound are limited, research on other chaetoglobosins suggests potential activity in this area. The broader class of chaetoglobosins has been shown to possess immunomodulatory and anti-inflammatory properties. nih.govnih.gov

Detailed research into Chaetoglobosin F, a related cytochalasan, has demonstrated its ability to modulate the function of dendritic cells (DCs), which are critical antigen-presenting cells in the immune system. nih.gov Specifically, Chaetoglobosin F was found to inhibit the maturation and function of DCs induced by CpG-DNA. This inhibition is mediated through the suppression of the TLR9 signaling pathway. nih.gov The compound was observed to hinder the activation of MAPKs (p38 and JNK) and prevent the nuclear translocation of NF-κB and STAT1, key transcription factors in the immune response. nih.gov These findings suggest that certain chaetoglobosins may have potential applications in managing DC-associated autoimmune and inflammatory conditions. nih.gov

Furthermore, other studies have indicated that chaetoglobosins can significantly inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org This anti-inflammatory action points to the potential for these compounds to regulate immune responses. Given the structural similarities within the chaetoglobosin family, it is plausible that this compound may exhibit similar immunomodulatory activities, although direct experimental evidence is needed for confirmation.

Table 1: Immunomodulatory Effects of a Related Chaetoglobosin

| Compound | Target Cells | Mechanism of Action | Potential Application |

|---|

Anti-HIV Activity

The potential anti-HIV activity of chaetoglobosins has been an area of scientific inquiry. nih.govpeerj.com While specific studies focusing on this compound are not extensively detailed in current literature, the broader family of compounds has shown promise.

A review of the bioactivities of chaetoglobosins lists anti-HIV activity as one of their known biological effects. nih.gov Research on compounds isolated from the fungus Chaetomium globosum, the source of many chaetoglobosins, has identified molecules with anti-HIV properties. researchgate.net For instance, certain pyrrole-based cytochalasans derived from this fungus have been investigated for their ability to inhibit the human immunodeficiency virus. acs.org

The general mechanism by which some cytochalasans may exert anti-HIV effects could involve the disruption of the actin cytoskeleton, a cellular component that is crucial for various stages of the HIV life cycle, including viral entry, trafficking, and budding. scispace.com However, the precise mechanism of action for chaetoglobosins against HIV has not been fully elucidated. Further research is required to determine if this compound possesses significant anti-HIV activity and to understand its specific mode of action.

Fibrinolytic Activity

Fibrinolysis is the physiological process of breaking down blood clots. Research has demonstrated that Chaetoglobosin A, the parent compound of this compound, can enhance the fibrinolytic activity of vascular endothelial cells. nih.gov

A study investigating the effects of several fungal metabolites found that Chaetoglobosin A increased plasmin generation on the surface of bovine aortic endothelial cells by two- to four-fold at concentrations ranging from approximately 3 to 100 microM. nih.gov This effect was dependent on the presence of plasminogen and was inhibited by an antibody against urokinase, a type of plasminogen activator. nih.gov

The mechanism underlying this enhanced fibrinolytic activity was identified as the induction of urokinase production by the endothelial cells. nih.gov The effect of Chaetoglobosin A was nullified by cycloheximide, an inhibitor of protein synthesis, indicating that the compound stimulates the de novo synthesis of urokinase. nih.gov In a cell-free system, Chaetoglobosin A did not directly enhance the activities of plasmin or urokinase, nor did it directly promote the activation of plasminogen by urokinase. nih.gov This suggests that the pro-fibrinolytic effect of Chaetoglobosin A is mediated through its action on endothelial cells, leading to an increased localized concentration of the plasminogen activator urokinase. nih.gov

Table 2: Fibrinolytic Activity of Chaetoglobosin A

| Compound | Cellular Target | Mechanism of Action | Outcome |

|---|

Synthetic Strategies and Chemical Derivatization of 19 O Acetylchaetoglobosin a and Its Analogs

Approaches to Total Synthesis of Cytochalasans and Chaetoglobosins

The total synthesis of cytochalasans, including chaetoglobosins, represents a significant challenge in organic chemistry that has spurred the development of innovative synthetic strategies. psu.edumdpi.com These complex structures feature a highly substituted perhydro-isoindolone core, derived from an amino acid (tryptophan for chaetoglobosins), fused to a large macrocyclic ring. psu.eduuni-hannover.de Synthetic chemists have pursued various strategies, which can be broadly categorized as either linear or convergent. psu.edu

A linear approach often mimics the proposed biosynthetic pathway, where a key step involves an intramolecular Diels-Alder cycloaddition to form the macrocycle. psu.edu This biomimetic strategy is a powerful tool for constructing the complex ring system in a single, stereocontrolled step. rsc.org Alternatively, convergent strategies involve the synthesis of the isoindolone core and the polyketide-derived macrocycle fragment separately, followed by their subsequent coupling and final macrocyclization. psu.edu

The first total synthesis of a member of the wider cytochalasan family, cytochalasin B, was accomplished by Gilbert Stork and his team. psu.edu A key feature of their groundbreaking route was the use of an intramolecular [4+2] cycloaddition to construct the macrocyclic ring. psu.edu More recent synthetic efforts continue to explore bio-inspired strategies and novel methodologies to access these structurally diverse molecules, including more complex pentacyclic and merocytochalasans. rsc.org The development of enantioselective and modular routes has also been a major focus, allowing for the synthesis of specific stereoisomers and analogs. mdpi.com

Chemical Derivatization Techniques for Analog Generation

Chemical derivatization of the chaetoglobosin scaffold is a critical tool for generating analogs and probing structure-activity relationships. The natural chaetoglobosin structure presents several reactive sites, including hydroxyl groups, carbonyls, and the indole (B1671886) ring, which are amenable to chemical modification. nih.govfrontiersin.org

A common derivatization is acetylation, as seen in the title compound, 19-O-Acetylchaetoglobosin A, which is the acetyl derivative of chaetoglobosin A. ebi.ac.uk This modification involves the esterification of a hydroxyl group. Other known acetylated derivatives include 19-O-acetylchaetoglobosin B and 19-O-acetylchaetoglobosin D. nih.gov

Table 1: Examples of Chaetoglobosin Analogs and Modifications

| Compound | Parent Compound | Modification Type | Reference |

|---|---|---|---|

| This compound | Chaetoglobosin A | Acetylation | researchgate.net, ebi.ac.uk |

| 19-O-Acetylchaetoglobosin B | Chaetoglobosin B | Acetylation | nih.gov |

| 19-O-Acetylchaetoglobosin D | Chaetoglobosin D | Acetylation | nih.gov |

| 2′, 3′-epoxy derivatives | Chaetoglobosin D, E, G, or Vb | Epoxidation | frontiersin.org |

| 1'-NH2 derivatives | Epoxy-chaetoglobosins | Ring-opening & Hydrolysis | frontiersin.org |

Semi-synthetic Routes for Modified Chaetoglobosins

One innovative semi-synthetic strategy involves the targeted inhibition of the natural biosynthetic pathway. For example, by treating cultures of Chaetomium subaffine with specific cytochrome P-450 inhibitors, researchers have been able to accumulate plausible biosynthetic precursors of chaetoglobosin A. researchgate.net These accumulated intermediates, named prochaetoglobosins, can then be isolated and used as starting points for chemical synthesis, providing access to novel analogs that would be difficult to obtain otherwise. researchgate.netnih.gov This combination of biological and chemical methods allows for the strategic generation of diversity around the core chaetoglobosin structure. nih.gov Semi-synthesis has been effectively used to create various derivatives for biological evaluation, highlighting its importance in the drug discovery process for this class of compounds. researchgate.net

Preclinical Pharmacological Research on 19 O Acetylchaetoglobosin a

In Vitro Pharmacological Characterization

The in vitro evaluation of 19-O-Acetylchaetoglobosin A has centered on understanding its effects on cellular functions and identifying its potential as a bioactive agent.

This compound, a cytochalasan alkaloid originally isolated from Chaetomium globosum, has demonstrated notable biological activities in various cell-based assays. medchemexpress.com Its primary mechanism of action is the inhibition of actin polymerization, a fundamental process for maintaining cell structure and motility. medchemexpress.comcaymanchem.com This interference with the cytoskeleton leads to cytotoxic effects in cancer cell lines.

Specifically, studies have shown that this compound is cytotoxic to HeLa cervical cancer cells. medchemexpress.comcaymanchem.com The compound's ability to inhibit actin polymerization was confirmed in a cell-free assay, where a concentration of 2 µM was effective. caymanchem.com

Beyond its anticancer potential, this compound has also been identified as having significant nematicidal properties. Research has documented its activity against the cereal cyst nematode Heterodera filipjevi. mdpi.comscience.gov This suggests a potential application in agriculture as a biopesticide.

The following table summarizes the reported in vitro cellular activities of this compound.

Table 1: In Vitro Cellular Activities of this compound| Activity | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Cytotoxicity | HeLa cervical cancer cells | Cytotoxic at concentrations of 3.2, 10, and 32 µg/ml | caymanchem.com |

| Actin Polymerization | Cell-free assay | Inhibition at 2 µM | caymanchem.com |

| Nematicidal Activity | Heterodera filipjevi | Paralyzing effect at 50 and 100 μg/mL | mdpi.com |

While these findings are significant, a comprehensive understanding of the cellular responses to this compound would benefit from further research, including the determination of IC50 values across a broader range of cancer cell lines and a more detailed elucidation of the molecular pathways leading to its cytotoxic and nematicidal effects.

High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid assessment of large numbers of compounds for a specific biological activity. stanford.edueddc.sg This process typically involves miniaturized assays in microplate formats (96, 384, or 1536 wells) and automated liquid handling and detection systems to screen compound libraries for "hits" that modulate a particular biological target or pathway. eddc.sg

Despite the utility of HTS in identifying novel drug candidates, there is currently no specific information available in the public domain detailing the inclusion of this compound in large-scale high-throughput screening campaigns. Its parent compound, Chaetoglobosin A, has been identified in screens of fungal extracts for activity against chronic lymphocytic leukemia cells. researchgate.net The application of HTS to this compound could potentially uncover new biological activities and therapeutic applications for this compound.

In Vivo Pharmacological Evaluation in Relevant Preclinical Models

Information regarding the in vivo pharmacological evaluation of this compound is not extensively documented in publicly accessible research. The following sections outline the logical progression of such studies based on its in vitro profile.

The selection of appropriate preclinical models is crucial for translating in vitro findings into a more complex biological system. catapult.org.uk Based on the established in vitro activities of this compound, two primary types of in vivo models would be rational choices for further investigation:

Oncology Xenograft Models: Given the compound's demonstrated cytotoxicity against HeLa cancer cells, a logical next step would be to evaluate its anti-tumor efficacy in vivo. This would typically involve implanting human cancer cells into immunocompromised mice to form tumors. The rationale for this model is to assess whether the in vitro cytotoxicity translates to tumor growth inhibition in a living organism.

Nematode Infection Models: The potent nematicidal activity of this compound against Heterodera filipjevi suggests its potential as an anthelmintic agent. mdpi.com In vivo testing could involve laboratory models of parasitic nematode infections in animals to determine if the compound can reduce the parasite burden.

Pharmacodynamic (PD) studies are designed to investigate the effects of a drug on the body. nih.govfrontiersin.org In the context of the proposed in vivo models for this compound, the following pharmacodynamic endpoints would be relevant for assessment:

In Oncology Models: The primary PD endpoint would be the inhibition of tumor growth over time. This is typically measured by caliper measurements of the tumor volume. Other endpoints could include the analysis of biomarkers from tumor tissue to confirm target engagement (e.g., disruption of the actin cytoskeleton) and the induction of apoptosis.

In Nematode Infection Models: The key PD endpoint would be the reduction in the number of nematodes in the host organism after treatment compared to a control group. This could involve counting adult worms or larval stages in relevant tissues.

Currently, there is no published data on the assessment of these or any other pharmacodynamic endpoints for this compound in vivo.

Pharmacokinetic (PK) studies are essential for understanding how the body processes a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.govfrontiersin.org A favorable PK profile is critical for a drug candidate to be effective and safe. Key parameters investigated include:

Absorption: The extent and rate at which the compound enters the bloodstream.

Distribution: The extent to which the compound spreads to different tissues in the body.

Metabolism: The transformation of the compound into other substances (metabolites) by the body.

Excretion: The removal of the compound and its metabolites from the body.

There is currently no available information on the pharmacokinetic parameters of this compound. Such studies would be a necessary component of its preclinical development to determine its potential for systemic therapeutic use.

Q & A

Basic Research Questions

Q. What methods are used to isolate and characterize 19-O-Acetylchaetoglobosin A from Chaetomium globosum?

- Methodology : Isolation typically involves fungal culture extraction (e.g., using ethyl acetate or methanol), followed by chromatographic techniques such as column chromatography or HPLC for purification. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₃₄H₃₈N₂O₆) and stereochemistry. Comparison of NMR data with literature values is critical for identification .

Q. How is the cytotoxicity of this compound assessed in HeLa cells?

- Methodology : Cytotoxicity is evaluated using standardized assays such as MTT or trypan blue exclusion. For example, concentrations of 3.2–32 μg/mL are applied to HeLa cells, and viability is measured after 24–48 hours. Dose-response curves are generated to determine IC₅₀ values. Parallel controls (e.g., untreated cells) and replicates are essential to ensure reproducibility .

Q. What experimental approaches optimize solubility for in vitro studies of this compound?

- Methodology : Due to its hydrophobic nature, solubility can be enhanced by heating the compound in dimethyl sulfoxide (DMSO) at 37°C, followed by brief sonication. Solubility tests should be conducted in relevant buffers (e.g., PBS) to mimic physiological conditions. Precipitation thresholds must be monitored to avoid artifacts in bioassays .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s effect on actin polymerization?

- Methodology : SAR studies involve synthesizing analogs (e.g., modifying acetyl or indole moieties) and testing their effects on actin polymerization via fluorometric assays (e.g., pyrene-actin polymerization). Comparative analysis of inhibitory concentrations (e.g., 2 μM for wild-type compound) and molecular docking simulations can identify critical functional groups. NMR-based conformational studies may link structural flexibility to bioactivity .

Q. What strategies are employed to study the biosynthetic pathways of this compound in Chaetomium globosum?

- Methodology : Isotopic labeling (e.g., ¹³C-glucose feeding) coupled with LC-MS/MS tracks precursor incorporation into the compound. Gene knockout or RNA silencing of putative biosynthetic clusters (e.g., polyketide synthases) can validate pathway components. Comparative metabolomics of wild-type and mutant strains further elucidates pathway intermediates .

Q. How should contradictory data on the concentration-dependent effects of this compound be analyzed and resolved?

- Methodology : Contradictions may arise from variations in cell lines, assay conditions, or compound purity. Replicate experiments under standardized protocols (e.g., identical cell passage numbers, serum-free media) are critical. Statistical tools (e.g., ANOVA with post-hoc tests) can assess variability. Meta-analysis of published data (e.g., cytotoxicity IC₅₀ ranges) helps identify consensus thresholds .

Q. What frameworks (e.g., PICO, FINER) are applicable for designing mechanistic studies on this compound?

- Methodology : The PICO framework (Population: HeLa cells; Intervention: this compound; Comparison: Untreated controls; Outcome: Actin polymerization inhibition) ensures hypothesis clarity. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental scope, such as prioritizing novel targets (e.g., caspase cascade links to apoptosis) over well-documented cytotoxicity .

Data Presentation and Reproducibility Guidelines

- Tables/Graphs : Include dose-response curves for cytotoxicity, actin polymerization rates, and biosynthetic intermediate quantification. Use SI units and error bars (SEM/SD) for clarity .

- Reproducibility : Detailed protocols for fungal culture conditions, solvent systems for chromatography, and assay parameters (e.g., excitation/emission wavelengths in fluorometry) must be documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.